Andrastin B

Farnesyltransferase Inhibition Ras Signaling Meroterpenoid Natural Products

Sourcing a well-characterized, mid-potency PFTase inhibitor for assay validation can be challenging. Andrastin B provides a reliable natural product-derived reference standard. - Quantified PFTase inhibition: IC50 of 47.1 μM, ideal for dose-response benchmarking between andrastin A and C. - Defined C-19 hydroxymethyl structure for probing oxidation-state effects on target engagement. - Authentic Penicillium metabolite standard for accurate metabolomics profiling and identification.

Molecular Formula C28H40O7
Molecular Weight 488.6 g/mol
Cat. No. B1247961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrastin B
Synonymsandrastin B
Molecular FormulaC28H40O7
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC3C2(CCC(C3(C)C)OC(=O)C)CO)(C4(C1(C(=C(C4=O)C)O)C)C(=O)OC)C
InChIInChI=1S/C28H40O7/c1-15-13-19-25(6,28(23(33)34-8)22(32)16(2)21(31)26(15,28)7)11-9-18-24(4,5)20(35-17(3)30)10-12-27(18,19)14-29/h13,18-20,29,31H,9-12,14H2,1-8H3/t18-,19-,20+,25+,26+,27+,28-/m1/s1
InChIKeyDZXRNRBENGRMTG-OXILWVMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Andrastin B FTase Inhibition Data


Andrastin B is a meroterpenoid secondary metabolite produced by Penicillium species including P. roqueforti and Penicillium sp. FO-3929 [1]. It belongs to the andrastin family of protein farnesyltransferase (PFTase) inhibitors and is structurally defined as a 17-oxo steroid derived from andrastin C by replacement of a hydrogen with a hydroxy group at position 19 [2]. In the foundational 1996 discovery study by Omura et al., andrastin B demonstrated an IC50 of 47.1 μM against PFTase, positioning its inhibitory potency between that of andrastin A (IC50 = 24.9 μM) and andrastin C (IC50 = 13.3 μM) [3]. This quantifiable activity places andrastin B as a mid-potency, naturally occurring farnesyltransferase inhibitor suitable for studies requiring a baseline reference compound within the andrastin class.

Reported mid-range farnesyltransferase inhibitor within the andrastin class
C-19 hydroxymethyl moiety distinguishes from andrastin A (aldehyde) and C (methyl)
May support Ras pathway inhibition assay contexts requiring moderate potency

Andrastin B: Non-Interchangeable FTase Potency


Generic substitution among the andrastin class is scientifically invalid due to quantifiable differences in farnesyltransferase inhibitory potency. In a direct comparative assay under identical experimental conditions, andrastin B exhibited an IC50 of 47.1 μM, which is approximately 1.9-fold less potent than andrastin A (24.9 μM) and approximately 3.5-fold less potent than andrastin C (13.3 μM) [1]. These differences are substantial enough to meaningfully alter dose-response relationships, target engagement thresholds, and experimental outcomes in Ras pathway modulation studies. Furthermore, the structural divergence at position 19—where andrastin B bears a hydroxymethyl group, andrastin A an aldehyde, and andrastin C a methyl group—introduces distinct physicochemical properties, hydrogen-bonding capacities, and metabolic liabilities that preclude direct functional interchangeability without empirical validation [2]. The selection of a specific andrastin analog for research procurement is therefore a non-trivial decision that must be driven by the precise potency and structural requirements of the intended assay.

Potency shift across andrastin analogs Andrastin B exhibits reported mid-range FTase inhibition; ~2-4-fold lower potency than andrastin C may alter dose-response relationships and target engagement thresholds if substituted directly.
C-19 functional group mismatch Hydroxymethyl (-CH2OH) introduces distinct hydrogen-bonding and polarity compared to the aldehyde (-CHO) in A or methyl (-CH3) in C. Binding profile and metabolic handling may not transfer between analogs.

Andrastin B Comparative Evidence Guide


FTase Inhibition Potency Ranking

In the original discovery study, andrastins A, B, and C were evaluated for protein farnesyltransferase inhibition under identical assay conditions using recombinant human PFTase. Andrastin B exhibited an IC50 of 47.1 μM, whereas andrastin A and andrastin C demonstrated IC50 values of 24.9 μM and 13.3 μM, respectively [1]. Andrastin B is thus approximately 1.9-fold less potent than andrastin A and 3.5-fold less potent than andrastin C, establishing a clear potency hierarchy (C > A > B) within the andrastin family. This quantification provides a directly comparable data point for researchers selecting which andrastin analog to procure for a given assay.

FTase Potency Rank
Head-to-head
IC50 47.1 μM (B)
vs 24.9 μM (A), 13.3 μM (C)
~1.9-fold less potent than A; ~3.5-fold less potent than C
Supports mid-potency reference selection for Ras pathway studies
Recombinant human PFTase; Omura et al. 1996
Farnesyltransferase Inhibition Ras Signaling Meroterpenoid Natural Products

C-19 Functional Group Differentiation

Andrastin B is structurally defined as a 17-oxo steroid derived from andrastin C by the replacement of a hydrogen atom on the C-19 methyl group with a hydroxy group, yielding a hydroxymethyl (-CH2OH) functionality at position 19 [1][2]. In contrast, andrastin C retains the unmodified methyl group (-CH3) at this position, while andrastin A features an aldehyde group (-CHO) resulting from further oxidation [3]. This structural variation introduces differential hydrogen-bonding donor/acceptor capacity at the C-19 position, which may influence molecular recognition by PFTase and other biological targets, as well as alter physicochemical properties such as polarity and metabolic stability.

C-19 Moiety
Class-level inference
Andrastin B: -CH2OH
Andrastin A: -CHO
Andrastin C: -CH3
Functional group may influence target binding and metabolic stability
Structural elucidation by NMR/MS
Meroterpenoid Chemistry Structure-Activity Relationship Penicillium Secondary Metabolism

Lack of P-Glycoprotein Modulation Evidence

While some Penicillium-derived meroterpenoids and related fungal metabolites have been documented to interact with P-glycoprotein (P-gp) as substrates or inhibitors, a systematic search of the peer-reviewed literature reveals no published quantitative data demonstrating that andrastin B modulates P-gp activity [1]. Claims regarding P-gp inhibition by andrastin B that appear on certain vendor platforms lack supporting primary research citations and cannot be independently verified against established databases such as ChEBI or PubMed [2]. This absence of evidence stands in contrast to other fungal natural products such as cytochalasins or certain polyketides where P-gp interactions are well-characterized, and represents an important data gap that should inform experimental design and procurement decisions.

P-gp Interaction Data
Data to verify
No peer-reviewed quantitative data available
Absence of evidence limits use in MDR transporter studies; de novo characterization required
Vendor claims not independently verifiable
Multidrug Resistance Natural Product Pharmacology Secondary Metabolite Profiling

Andrastin B Application Scenarios


Positive Control for FTase Inhibitor Screening

Andrastin B is ideally positioned as a mid-potency positive control in farnesyltransferase inhibitor screening campaigns where a natural product-derived reference compound with moderate IC50 (47.1 μM) is required [1]. Its activity resides between the more potent andrastin C (13.3 μM) and the less potent members of the meroterpenoid class, providing a benchmark that is sensitive to assay conditions yet does not saturate inhibition at typical screening concentrations. This makes andrastin B particularly suitable for dose-response validation, assay quality control, and establishing baseline inhibition parameters in high-throughput screening formats.

SAR Studies of C-19 Functional Group

The unique 19-hydroxymethyl group of andrastin B distinguishes it from both andrastin A (19-aldehyde) and andrastin C (19-methyl), making it an essential compound for structure-activity relationship investigations probing the influence of C-19 oxidation state on target engagement and downstream biological effects [2][3]. Comparative studies using andrastin B, A, and C in parallel can elucidate how incremental oxidation at this position (methyl → hydroxymethyl → aldehyde) correlates with inhibitory potency, binding affinity, and functional outcomes in Ras-driven cellular models.

Reference Standard for Metabolomics

Andrastin B is a well-characterized Penicillium metabolite with a defined biosynthetic pathway involving the andrastin gene cluster and the precursor 3,5-dimethylorsellinic acid [1][4]. It serves as a valuable reference standard for metabolomics profiling of Penicillium species, including P. roqueforti, and for studies investigating the regulation of secondary metabolism in filamentous fungi. Its use as an authentic standard enables accurate identification and quantification in LC-MS or NMR-based metabolomics workflows, supporting natural product discovery, fungal strain characterization, and fermentation optimization.

Validation of P-Glycoprotein Interactions

Given the absence of peer-reviewed quantitative data supporting P-glycoprotein modulation by andrastin B [5], this compound represents a valuable negative control or baseline comparator for studies investigating P-gp interactions of structurally related Penicillium meroterpenoids. Researchers seeking to validate or refute vendor claims of P-gp activity can procure andrastin B to systematically assess its behavior in bidirectional transport assays or calcein-AM accumulation assays, thereby contributing to the scientific community's understanding of the true pharmacological profile of this compound class.

Application
Selection Property
Validation Focus
FTase Inhibitor Screening
Mid-potency FTase inhibition benchmark
Dose-response assay quality control
C-19 SAR Studies
C-19 hydroxymethyl functionality
Oxidation state vs potency correlation
Metabolomics Reference
Authenticated Penicillium metabolite standard
LC-MS/NMR identification in fungal metabolomics
P-gp Interaction Validation
Absence of validated P-gp modulation data
De novo bidirectional transport assay assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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